Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate
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Overview
Description
Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multicomponent condensation reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its efficiency and high yield of the target product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan and imidazo[1,2-a]pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe for detecting metal ions.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridin-3-yl-acetic acids: Known for their biological activity and used in medicinal chemistry.
Indazole derivatives: Exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties.
Uniqueness
Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific structure, which combines the imidazo[1,2-a]pyridine moiety with a furan ring and a benzoate ester
Properties
Molecular Formula |
C20H17N3O3 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 2-[[2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino]benzoate |
InChI |
InChI=1S/C20H17N3O3/c1-13-9-10-23-17(12-13)22-18(16-8-5-11-26-16)19(23)21-15-7-4-3-6-14(15)20(24)25-2/h3-12,21H,1-2H3 |
InChI Key |
QRMLIEJEGQYFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3C(=O)OC)C4=CC=CO4 |
Origin of Product |
United States |
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